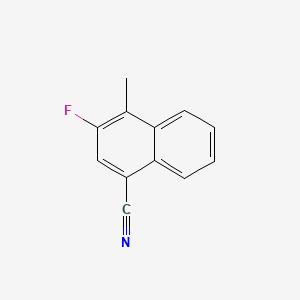
3-Fluoro-4-methyl-1-naphthonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-methyl-1-naphthonitrile is an organic compound characterized by a naphthalene ring substituted with a fluoro group at the 3-position and a methyl group at the 4-position, along with a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-fluoro-4-methyl-1-naphthol with a suitable nitrile source under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and fluorination processes, utilizing advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to maintain the integrity of the naphthalene ring while introducing the desired substituents.
Análisis De Reacciones Químicas
Types of Reactions: 3-Fluoro-4-methyl-1-naphthonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluoro and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenation or nitration reactions can be carried out using halogenating agents or nitric acid.
Major Products Formed:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
3-Fluoro-4-methyl-1-naphthonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-4-methyl-1-naphthonitrile involves its interaction with specific molecular targets, leading to various biochemical effects. The fluoro and nitrile groups play a crucial role in its reactivity and binding affinity to target molecules. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes .
Comparación Con Compuestos Similares
- 4-Fluoro-1-naphthonitrile
- 3-Methyl-1-naphthonitrile
- 3-Fluoro-1-naphthonitrile
Comparison: Compared to these similar compounds, 3-Fluoro-4-methyl-1-naphthonitrile is unique due to the presence of both fluoro and methyl groups on the naphthalene ring, which can significantly influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C12H8FN |
|---|---|
Peso molecular |
185.20 g/mol |
Nombre IUPAC |
3-fluoro-4-methylnaphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H8FN/c1-8-10-4-2-3-5-11(10)9(7-14)6-12(8)13/h2-6H,1H3 |
Clave InChI |
GVRQFNYTIRDYEJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C2=CC=CC=C12)C#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















